Asp-Asp-Asp-Asp - 145224-95-9

Asp-Asp-Asp-Asp

Catalog Number: EVT-333987
CAS Number: 145224-95-9
Molecular Formula: C16H22N4O13
Molecular Weight: 478.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Source: D4 is most notably found in nature as a key component of the trypsinogen activation peptide. Trypsinogen is the inactive precursor (zymogen) of trypsin, a digestive enzyme vital for protein breakdown in the digestive system. [, , , ]
  • Classification: D4 falls under the classification of acidic peptides due to the presence of four aspartic acid residues, each carrying a negatively charged side chain carboxyl group at physiological pH. []
  • Role in Scientific Research: D4 is widely recognized in scientific research for its role as the primary recognition sequence for enteropeptidase (also known as enterokinase), a highly specific serine protease. Enteropeptidase cleaves the peptide bond after the lysine residue in the sequence Asp-Asp-Asp-Asp-Lys (D4K), effectively activating trypsinogen into trypsin. [, , , ] This specific recognition and cleavage property have made D4 a valuable tool for site-specific cleavage of fusion proteins in biotechnology. [, , ]
Future Directions
  • Developing enhanced enteropeptidase variants: Engineering enteropeptidase mutants with improved activity, stability, and altered specificity for broader applications in biotechnology. [, ]

N-Acetylaspartic Acid

Relevance: N-Acetylaspartic acid is structurally related to Asp-Asp-Asp-Asp as it shares the aspartic acid core structure. The research paper [] investigates the acidic properties of various aspartic acid derivatives, including N-acetylaspartic acid and polyaspartic acids. Understanding the impact of N-terminal modification on acidity provides insights into the properties of Asp-Asp-Asp-Asp and its potential behavior in various chemical environments.

Aspartylaspartic Acid

Relevance: Aspartylaspartic acid is directly relevant to Asp-Asp-Asp-Asp as it represents the first step in extending the tetrapeptide chain. The study [] examines the acid-base properties of aspartylaspartic acid and other polyaspartic acids, contributing to a broader understanding of how chain length impacts the chemical behavior of Asp-Asp-Asp-Asp and its analogs.

Asp-Asp-Asp-Asp-Lys

Relevance: Asp-Asp-Asp-Asp-Lys is highly relevant to Asp-Asp-Asp-Asp due to the shared tetra-aspartic acid sequence at its N-terminus [, ]. This shared motif is central to the recognition and cleavage by enteropeptidase. Understanding the interaction between Asp-Asp-Asp-Asp-Lys and enteropeptidase provides valuable information about the potential susceptibility of Asp-Asp-Asp-Asp to enzymatic cleavage.

Ala-Pro-Phe-Asp-Asp-Asp-Asp-Lys

Relevance: This octapeptide shares the tetra-aspartic acid sequence with Asp-Asp-Asp-Asp, highlighting the importance of this motif in enteropeptidase recognition []. Comparing the enzymatic activity towards both peptides can elucidate the influence of flanking amino acid residues on the cleavage efficiency and specificity of enteropeptidase for Asp-Asp-Asp-Asp.

Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide

Relevance: This synthetic substrate is directly relevant to Asp-Asp-Asp-Asp, as it incorporates the tetra-aspartic acid sequence recognized by enteropeptidase [, , ]. Studying the enzyme's activity on this substrate provides insights into the kinetic parameters and substrate specificity of enteropeptidase for Asp-Asp-Asp-Asp and similar sequences.

Gly-Asp-Asp-Asp-Asp-Lys-7-amino-4-methylcoumarin

Relevance: This substrate is also directly relevant to Asp-Asp-Asp-Asp due to the presence of the tetra-aspartic acid recognition sequence for enteropeptidase []. Comparing its kinetic parameters with those of the β-naphthylamide-conjugated substrate can offer insights into the influence of different fluorophores on the sensitivity and accuracy of enteropeptidase activity measurements.

Phe-Pro-Ile-Asp-Asp-Asp-Asp-Lys

Relevance: This peptide shares the tetra-aspartic acid sequence with Asp-Asp-Asp-Asp, emphasizing the significance of this motif in the activation of various trypsinogen isoforms []. Comparing its activation kinetics with those of other trypsinogen activation peptides, like Asp-Asp-Asp-Asp-Lys, can shed light on the structural requirements for efficient enteropeptidase-mediated activation.

Phe-Pro-Val-Asp-Asp-Asp-Asp-Lys

Relevance: Similar to the previous compound, this peptide also contains the tetra-aspartic acid sequence found in Asp-Asp-Asp-Asp, indicating its role in trypsinogen activation []. The identification of two different activation peptides in cationic trypsinogen suggests potential variations in activation mechanisms or specificities. Further research on both peptides can provide a more comprehensive understanding of trypsinogen activation pathways.

Source and Classification

Aspartic acid tetra-peptide is classified as a non-essential amino acid peptide. It is derived from aspartic acid, which is one of the 20 standard amino acids used by cells to synthesize proteins. The compound is recognized for its specific interactions with certain enzymes, notably enteropeptidase, which cleaves peptide bonds at specific sequences in proteins. This characteristic makes it valuable in various biochemical applications, including studies of protein structure and function .

Synthesis Analysis

The synthesis of aspartic acid tetra-peptide can be effectively achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves several key steps:

  1. Anchoring: The first step involves anchoring the first amino acid (protected aspartic acid) to a solid resin.
  2. Sequential Addition: Protected versions of subsequent aspartic acids are added sequentially. Common protecting groups used include:
    • Fmoc (9-fluorenylmethyloxycarbonyl)
    • Boc (tert-butyloxycarbonyl)
  3. Coupling Reagents: Coupling reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) facilitate the formation of peptide bonds between amino acids.
  4. Cleavage: After the desired sequence is assembled, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) .

Technical Parameters

  • Temperature: Typically conducted at room temperature or slightly elevated temperatures depending on the specific reagents used.
  • Reaction Time: Coupling reactions generally last from 30 minutes to several hours depending on the scale and complexity.
Molecular Structure Analysis

Structural Features

  • Molecular Weight: The molecular weight of Asp-Asp-Asp-Asp is approximately 432.4 g/mol.
  • Configuration: The peptide typically adopts a flexible conformation due to the presence of multiple carboxylate groups that can interact with water and other polar molecules.
  • Hydrogen Bonding: The structure allows for potential hydrogen bonding between adjacent residues, influencing stability and interactions with enzymes.
Chemical Reactions Analysis

Aspartic acid tetra-peptide participates in several chemical reactions relevant to its biological function:

  1. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, resulting in the release of individual aspartic acid residues.
  2. Isomerization: Aspartic acid can undergo spontaneous isomerization to isoaspartic acid under physiological conditions, which may affect peptide stability and function.
  3. Cyclization: Conditions such as mild heating can facilitate cyclization reactions leading to succinimide intermediates .

Reaction Conditions

  • Acidic Hydrolysis: Typically employs hydrochloric acid.
  • Basic Hydrolysis: Uses sodium hydroxide.
Mechanism of Action

The mechanism of action for aspartic acid tetra-peptide primarily involves its recognition by enteropeptidase, an enzyme crucial for protein digestion:

  1. Enzyme Recognition: Enteropeptidase recognizes the tetra-aspartate sequence and cleaves at the C-terminal side of lysine residues within this sequence.
  2. Activation Cascade: This cleavage activates trypsinogen into trypsin, initiating a cascade that activates other digestive enzymes .

Interaction Dynamics

The peptide's ability to form hydrogen bonds and electrostatic interactions with enzymes enhances its specificity and efficiency in biochemical processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • pH Stability: The stability of aspartic acid tetra-peptide can vary with pH; it remains stable at neutral pH but may degrade under highly acidic or basic conditions.
  • Thermal Stability: Generally stable under normal laboratory temperatures but may degrade upon prolonged heating .
Applications

Aspartic acid tetra-peptide has diverse applications in scientific research:

  1. Biochemical Research: Utilized in studies examining enzyme specificity and protein interactions.
  2. Pharmaceutical Development: Serves as a model compound for designing drugs targeting proteolytic enzymes.
  3. Protein Engineering: Aids in understanding protein folding mechanisms and stability through its interactions with various proteins.

Properties

CAS Number

145224-95-9

Product Name

Asp-Asp-Asp-Asp

IUPAC Name

2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid

Molecular Formula

C16H22N4O13

Molecular Weight

478.36 g/mol

InChI

InChI=1S/C16H22N4O13/c17-5(1-9(21)22)13(29)18-6(2-10(23)24)14(30)19-7(3-11(25)26)15(31)20-8(16(32)33)4-12(27)28/h5-8H,1-4,17H2,(H,18,29)(H,19,30)(H,20,31)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,32,33)

InChI Key

OZRFYUJEXYKQDV-UHFFFAOYSA-N

SMILES

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O

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